5-fluoro-7-iodo-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-7-iodo-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIN2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADYIEVRHUJBJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2090315-40-3 | |
| Record name | 5-fluoro-7-iodo-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Structural Characterization of 5 Fluoro 7 Iodo 1h Indazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of indazole derivatives by mapping the chemical environments of magnetically active nuclei, primarily ¹H and ¹³C. nih.gov The chemical shifts, signal multiplicities, and coupling constants provide definitive evidence for the substitution pattern on the indazole core.
For 5-fluoro-7-iodo-1H-indazole, the ¹H NMR spectrum is expected to show distinct signals for the N-H proton and the aromatic protons. The N-H proton typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature. rsc.org The aromatic region would feature signals for H-3, H-4, and H-6. The H-3 proton is anticipated to be a singlet or a narrow doublet. nih.gov The H-4 and H-6 protons would appear as doublets, with their chemical shifts and coupling patterns influenced by the adjacent halogen substituents. The electronegative fluorine atom at position 5 will deshield the adjacent H-4 and H-6 protons, shifting their resonances downfield. Furthermore, these protons will exhibit coupling to the ¹⁹F nucleus, resulting in characteristic doublet of doublets patterns.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. researchgate.net The spectrum for this compound would display seven distinct signals corresponding to the seven carbon atoms of the bicyclic ring system. The carbons directly bonded to the fluorine (C-5) and iodine (C-7) atoms will show significant shifts. The C-5 signal will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), a key diagnostic feature. The C-7 signal will be shifted upfield due to the heavy atom effect of iodine.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Coupling Constants (Hz) |
| N1-H | > 10 (broad singlet) | - | - |
| C3 | ~8.0 (singlet) | ~135 | - |
| C3a | - | ~122 | - |
| C4 | ~7.6 (doublet of doublets) | ~115 | ³JHH, ⁴JHF |
| C5 | - | ~158 (doublet) | ¹JCF (~240) |
| C6 | ~7.2 (doublet of doublets) | ~112 | ³JHH, ³JHF |
| C7 | - | ~90 | - |
| C7a | - | ~142 | - |
Mass Spectrometry (MS) Applications in Compound Verification and Adduct Analysis
Mass spectrometry is crucial for verifying the molecular weight and elemental composition of synthesized indazole derivatives. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, allowing for the unambiguous determination of the molecular formula. For this compound (C₇H₄FIN₂), the calculated exact mass is approximately 275.9407 g/mol .
Electron ionization (EI) and electrospray ionization (ESI) are common techniques used to analyze these compounds. The resulting mass spectrum displays the molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), confirming the compound's identity. The fragmentation pattern observed in tandem MS (MS/MS) experiments offers further structural insights. nih.gov For halogenated indazoles, characteristic fragmentation pathways often involve the loss of halogen atoms (I· or F·) or the elimination of small molecules like HCN. The isotopic pattern of iodine (¹²⁷I is 100% abundant) simplifies the interpretation of the molecular ion region, while other adducts (e.g., with sodium, [M+Na]⁺) can also be observed. wiley-vch.de
Interactive Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₄FIN₂ |
| Molecular Weight | 276.02 g/mol |
| Exact Mass | 275.9407 u |
| Predicted M⁺ Peak (m/z) | 275.94 |
| Common Fragments (m/z) | [M-I]⁺, [M-HCN]⁺ |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum provides clear evidence for key structural features.
The most prominent absorption is typically the N-H stretching vibration, which appears as a broad band in the region of 3100-3300 cm⁻¹, characteristic of hydrogen-bonded N-H groups in the solid state. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic indazole ring system give rise to a series of sharp to medium absorptions between 1400 and 1620 cm⁻¹. wiley-vch.de The presence of the carbon-fluorine bond is confirmed by a strong, characteristic C-F stretching band, typically found in the 1200-1280 cm⁻¹ region. researchgate.net The C-I bond stretching vibration occurs at lower frequencies, usually below 600 cm⁻¹, a region not always covered by standard mid-IR spectrometers.
Interactive Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H | Stretching | 3100 - 3300 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| C=C / C=N | Ring Stretching | 1400 - 1620 |
| C-F | Stretching | 1200 - 1280 (strong) |
| C-I | Stretching | < 600 |
X-ray Crystallography for Solid-State Structural Determination
While NMR, MS, and IR spectroscopy establish the connectivity of a molecule, X-ray crystallography provides the ultimate confirmation of its three-dimensional structure in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, confirming the planarity of the indazole ring system. researchgate.net
For derivatives of this compound, a single-crystal X-ray diffraction study would reveal how the molecules pack in the crystal lattice. Intermolecular interactions, such as hydrogen bonding involving the N-H group and a nitrogen atom of an adjacent molecule, are critical in defining the supramolecular architecture. nih.gov In halogenated systems, halogen bonding (an interaction involving the iodine atom) and π–π stacking between the aromatic rings of neighboring molecules are also common and play a significant role in the stability of the crystal structure. mdpi.commdpi.com The analysis of crystal structures of related halogenated indazoles confirms the planarity of the bicyclic system and provides detailed insight into how different substituents influence molecular packing. mdpi.com
Theoretical and Computational Investigations of 5 Fluoro 7 Iodo 1h Indazole
Quantum Chemical Calculations on Electronic Structure and Aromaticity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure of 5-fluoro-7-iodo-1H-indazole. These calculations can map the electron density distribution, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and predict the molecule's reactivity and spectroscopic properties.
The presence of a fluorine atom at the 5-position and an iodine atom at the 7-position significantly influences the electronic properties of the indazole core. Both are halogens, but they exhibit different electronic effects. Fluorine is highly electronegative and acts as a strong electron-withdrawing group through inductive effects. Iodine is less electronegative but is more polarizable. These substitutions can affect the energy of the HOMO and LUMO, which in turn influences the molecule's chemical reactivity and stability. A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity.
Table 1: Hypothetical Quantum Chemical Properties of this compound
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.8 D |
| HOMA (Benzene Ring) | 0.95 |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from quantum chemical calculations.
Tautomeric Equilibria Analysis in Indazole Systems
Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, where the proton is located on the N1 and N2 atoms of the pyrazole (B372694) ring, respectively. nih.govcaribjscitech.com Generally, the 1H-indazole is thermodynamically more stable than the 2H-indazole. nih.govnih.gov However, the relative stability of these tautomers can be influenced by factors such as the nature and position of substituents, solvent effects, and intermolecular interactions like hydrogen bonding. nih.gov
For this compound, computational methods can be employed to calculate the relative energies of the 1H and 2H tautomers in the gas phase and in different solvents. These calculations help in predicting the predominant tautomeric form under specific conditions. The stability of tautomers can have significant implications for the molecule's biological activity, as the different forms may exhibit distinct binding modes with a biological target.
Table 2: Hypothetical Relative Energies of this compound Tautomers
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |
|---|---|---|
| 1H-tautomer | 0.00 | 0.00 |
Note: The data in this table is hypothetical. The lower relative energy of the 1H-tautomer indicates its higher stability.
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein (receptor). derpharmachemica.comnih.govrsc.org For this compound, these studies can provide valuable insights into its potential as a drug candidate by identifying its likely biological targets and elucidating its binding mode at the molecular level.
In a typical docking simulation, a three-dimensional model of the target protein is used. The this compound molecule is then computationally placed into the active site of the protein in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower binding energy scores generally indicating a more favorable interaction.
The halogen atoms in this compound can play a crucial role in ligand-target interactions. The iodine atom, in particular, can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein's active site. The fluorine atom can also engage in hydrogen bonding and other electrostatic interactions.
Table 3: Hypothetical Docking Results of this compound with a Kinase Target
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | -8.5 |
| Key Interacting Residues | Arg115, Met374 |
Note: This table presents hypothetical data from a molecular docking simulation. The specific interacting residues would depend on the chosen protein target.
Free Energy Perturbation (FEP) Guided Optimization in Ligand Design
Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a common receptor. nih.gov FEP simulations can provide highly accurate predictions of changes in binding affinity resulting from small chemical modifications to a lead compound. This makes FEP a valuable tool for guiding the optimization of ligands in drug discovery. nih.gov
In the context of this compound, FEP could be used to predict the effect of modifying the substituents. For instance, one could computationally "perturb" the iodine atom to a bromine or chlorine atom, or change the position of the fluorine atom. The FEP calculation would then yield a predicted change in the binding free energy (ΔΔG) for this modification. This allows medicinal chemists to prioritize the synthesis of compounds that are predicted to have improved binding affinity.
The accuracy of FEP calculations is generally considered to be around 1 kcal/mol, which is often sufficient to guide lead optimization. vu.nl
Table 4: Hypothetical FEP Results for Modifications to this compound
| Modification | Predicted ΔΔG (kcal/mol) | Interpretation |
|---|---|---|
| 7-Iodo -> 7-Bromo | +0.8 | Weaker binding |
| 7-Iodo -> 7-Ethynyl | -1.2 | Stronger binding |
Note: This table illustrates hypothetical FEP results. A negative ΔΔG indicates that the modification is predicted to improve binding affinity.
Conformational Analysis and Energetic Profiles of Substituted Indazoles
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. While the indazole ring itself is a rigid aromatic system, understanding the energetic profiles of its different forms, particularly the tautomers, is crucial.
As discussed in the section on tautomeric equilibria, the 1H- and 2H-tautomers of this compound will have different energies. A potential energy surface can be calculated to map these energy differences and to identify the energy barriers for interconversion between the tautomers. This information is important for understanding the dynamic behavior of the molecule in solution and in a biological environment.
For more complex derivatives of this compound that may have flexible side chains, a more extensive conformational analysis would be required to identify the low-energy conformations that are likely to be biologically active.
Table 5: Hypothetical Energetic Profile of this compound Tautomers
| Tautomeric Form | Relative Stability (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|
| 1H-indazole | 0.0 | 99.7 |
Note: This table presents a hypothetical energetic profile based on the relative stability of the tautomers.
Molecular Interactions and Mechanistic Studies of 5 Fluoro 7 Iodo 1h Indazole
General Principles of Indazole Interaction with Biomolecular Systems
The interaction of the indazole ring system with biological macromolecules such as proteins and nucleic acids is governed by a combination of non-covalent forces. The aromatic nature of the fused benzene (B151609) and pyrazole (B372694) rings allows for significant hydrophobic and π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within protein binding pockets. nih.govacademie-sciences.fr
The nitrogen atoms of the pyrazole ring are crucial for forming hydrogen bonds. researchgate.net Depending on the tautomeric form (1H or 2H) and the substitution pattern, these nitrogen atoms can act as both hydrogen bond donors and acceptors, enabling specific and directional interactions with amino acid side chains or the protein backbone. nih.gov This ability to form key hydrogen bonds often anchors the molecule within the active site of an enzyme or the binding pocket of a receptor.
Furthermore, the indazole scaffold can engage in various other interactions:
Alkyl and π-Alkyl Interactions: Interactions with aliphatic residues such as leucine, valine, and alanine. nih.gov
Amide-π Stacked Interactions: Stacking interactions involving the amide bonds of the protein backbone. nih.gov
Carbon-Hydrogen Bonds: Weak hydrogen bonds can form between carbon atoms of the indazole ring and appropriate partners in the biological target. nih.gov
The introduction of halogen atoms, such as the fluorine at the 5-position and iodine at the 7-position of 5-fluoro-7-iodo-1H-indazole, adds further layers of complexity and potential for interaction. Fluorine, being highly electronegative, can modify the electronic distribution of the ring and can participate in hydrogen bonds and other polar interactions. cambridgemedchemconsulting.commdpi.com Iodine, a larger and more polarizable atom, can engage in halogen bonding—a specific type of non-covalent interaction with Lewis bases—which can contribute significantly to binding affinity and selectivity.
Investigation of Binding Mechanisms to Biological Targets, including Enzymes and Receptors
Indazole derivatives have been extensively studied as inhibitors of various enzymes and modulators of receptor activity. Their binding mechanisms often involve competitive or allosteric inhibition.
Enzyme Inhibition: A primary area of investigation for indazole compounds is in the inhibition of protein kinases, a large family of enzymes that play critical roles in cellular signaling. researchgate.net Derivatives of the indazole scaffold have been identified as potent inhibitors of several kinases, including:
Vascular Endothelial Growth Factor Receptor (VEGFR) researchgate.net
Fibroblast Growth Factor Receptors (FGFRs) nih.gov
Epidermal Growth Factor Receptor (EGFR) nih.gov
PIM kinases researchgate.net
FMS-like tyrosine kinase 3 (FLT3) nih.gov
The binding mechanism for many kinase inhibitors involves competition with ATP for the enzyme's active site. The indazole core often serves as a scaffold that positions various substituents to interact with specific residues in the ATP-binding pocket. However, allosteric inhibition, where the compound binds to a site distinct from the active site to induce a conformational change that reduces enzyme activity, has also been reported. researchgate.net
Beyond kinases, indazole derivatives have shown inhibitory activity against other enzyme classes, such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. nih.gov
Receptor Antagonism: Indazole-based compounds have also been developed as receptor antagonists. For instance, novel derivatives have been identified as potent antagonists for the glucagon (B607659) receptor (GCGR), which is a target for the treatment of type II diabetes. nih.gov In such cases, the indazole derivative binds to the receptor, often within a transmembrane domain, and prevents the binding of the natural ligand (glucagon), thereby blocking downstream signaling. Some interactions may occur at intracellular allosteric sites, representing a non-competitive mechanism of antagonism. researchgate.net
The specific substitutions on the indazole ring, such as the fluoro and iodo groups in this compound, are critical in determining the potency and selectivity of these interactions with specific enzymes and receptors. nih.gov
Modulation of Biochemical Pathways by Indazole Derivatives
By binding to and modulating the activity of key enzymes and receptors, indazole derivatives can significantly impact entire biochemical and signaling pathways. This ability to interfere with cellular processes is the basis for their therapeutic potential.
One of the most critical pathways targeted by indazole compounds is the PI3K/AKT/mTOR signaling pathway . nih.gov This pathway is fundamental to regulating cell growth, proliferation, survival, and angiogenesis. Its abnormal activation is a hallmark of many cancers. A series of 3-amino-1H-indazole derivatives have been shown to inhibit this pathway, leading to a cascade of downstream effects:
Inhibition of DNA synthesis and cell proliferation. nih.gov
Induction of cell cycle arrest, typically at the G2/M phase. nih.gov
Promotion of apoptosis (programmed cell death) by regulating proteins like Cyclin B1 and Bcl-xL. nih.gov
Inhibition of cell migration and invasion. nih.gov
Another key pathway modulated by indazole compounds is the VEGF signaling pathway , which is central to angiogenesis (the formation of new blood vessels). researchgate.net By inhibiting VEGFR-2, indazole derivatives can block the signaling cascade initiated by VEGF, thereby preventing the vascularization that tumors require for growth and metastasis. researchgate.net
Furthermore, indazole derivatives have been implicated in the modulation of pathways involving histone deacetylases (HDACs), indicating a role in epigenetic regulation. nih.gov The ability of a single compound to interact with multiple targets, such as both kinases and HDACs, highlights the potential for developing multi-targeted agents. nih.gov
Exploration of Specific Molecular Recognition Events
Molecular docking and structural biology studies have provided detailed insights into the specific molecular recognition events between indazole derivatives and their biological targets. These studies reveal the precise orientation of the inhibitor in the binding site and identify the key amino acid residues involved in the interaction.
For example, docking studies of indazole derivatives with various kinases have elucidated critical interactions. In one study, an indazole derivative was found to form hydrogen bonds with the kinase domain residues Glu211, Ala213, Lys141, Thr217, and Arg220 of Aurora kinase. nih.gov In another example, the binding of an indazole-based Schiff base to α-amylase was stabilized by hydrogen bonds with residues Asn430, Asp432, and Asp433. nih.gov
The role of halogen substituents is particularly important in dictating these specific recognition events. Fluorine substitution, as seen in this compound, is a common strategy in drug design to enhance binding potency. nih.gov The fluorine atom can increase the acidity of nearby N-H groups, strengthening hydrogen bonds, and can also engage in favorable orthogonal multipolar interactions with backbone carbonyl groups in the protein. cambridgemedchemconsulting.com Studies on the related compound 5-fluorouracil (B62378) have shown that its fluorine moiety can form direct hydrogen bonds with protein residues, such as serine and tyrosine, contributing significantly to its binding. mdpi.com
The iodine atom at the 7-position is expected to play a distinct role. Its size and polarizability can lead to strong van der Waals and hydrophobic interactions. More importantly, it can act as a halogen bond donor, forming a highly directional and stabilizing interaction with an electron-donating atom (like oxygen or nitrogen) in the binding site. Structure-activity relationship (SAR) studies on other halogenated indazoles have confirmed that the type and position of the halogen can dramatically influence inhibitory activity. researchgate.net For instance, the substitution of a 6-iodo group in one series of indazole derivatives resulted in strong activity against α-amylase. researchgate.net
| Interaction Type | Description | Potential Residue Partners |
|---|---|---|
| Hydrogen Bonding | Donation or acceptance of a hydrogen atom with backbone or side-chain groups. | Ser, Thr, Asn, Gln, Asp, Glu, His |
| π-π Stacking | Stacking of the aromatic indazole ring with aromatic side chains. | Phe, Tyr, Trp, His |
| Hydrophobic Interactions | Interaction of the nonpolar regions with aliphatic side chains. | Ala, Val, Leu, Ile, Pro, Met |
| Halogen Bonding | Directional interaction involving the iodine atom with a Lewis base. | Carbonyl oxygen, hydroxyl groups, nitrogen atoms |
| Target Class | Specific Target | Effect | Reference Pathway |
|---|---|---|---|
| Protein Kinase | VEGFR-2 | Inhibition | Angiogenesis |
| Protein Kinase | FGFR | Inhibition | Cell Proliferation, Differentiation |
| Protein Kinase | PI3K | Inhibition | PI3K/AKT/mTOR Signaling |
| G-Protein Coupled Receptor | Glucagon Receptor | Antagonism | Glucose Homeostasis |
| Hydrolase | α-Amylase | Inhibition | Carbohydrate Metabolism |
Structure Activity Relationship Sar Exploration and Design Principles for 5 Fluoro 7 Iodo 1h Indazole Analogs
Methodologies for SAR Studies in Halogenated Indazole Chemistry
SAR studies for halogenated indazoles like 5-fluoro-7-iodo-1H-indazole employ a combination of computational and experimental techniques to systematically probe the effect of structural modifications on biological activity.
Combinatorial Chemistry and Library Synthesis: A primary experimental approach involves the synthesis of a library of analogs. For the this compound core, this would involve modifying other positions on the indazole ring (e.g., N1, C3) or replacing the existing halogens with other groups. These focused libraries are then subjected to biological screening to identify key structural features that enhance or diminish activity.
Computational and In Silico Modeling: Structure-based drug design relies heavily on computational methods. Molecular docking simulations are used to predict how different indazole analogs bind to the active site of a target protein. nih.govtandfonline.com These models can help prioritize which analogs to synthesize, saving time and resources. For instance, docking studies can reveal how the iodine at the 7-position might interact with a specific pocket in a receptor or how the fluorine at the 5-position influences the orientation of the molecule within the binding site. tandfonline.com
Fragment-Based Lead Discovery (FBLD): This technique involves identifying small chemical fragments that bind weakly to the biological target. nih.gov These fragments can then be grown or linked together to produce a lead compound with higher affinity. An indazole core itself could be identified as a fragment, with subsequent SAR studies focusing on the optimal placement of halogens and other substituents to improve potency. nih.gov
Biophysical Techniques: Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are invaluable for understanding ligand-protein interactions at an atomic level. dundee.ac.uk An X-ray co-crystal structure of an analog of this compound bound to its target would provide definitive information about its binding mode, confirming the roles of the fluorine and iodine atoms and guiding further design efforts. dundee.ac.uk
The table below summarizes key methodologies used in SAR exploration for indazole derivatives.
| Methodology | Description | Application Example |
|---|---|---|
| In Silico Docking | Computationally predicts the binding orientation and affinity of a molecule to a target protein. | Guiding the design of a virtual library of indazole analogs to prioritize synthesis. dundee.ac.uk |
| Library Synthesis | Synthesizing a series of related compounds to systematically explore the effect of structural changes. | Creating a set of N1-substituted indazoles to probe the impact on cell permeability and target engagement. |
| Fragment-Based Lead Discovery (FBLD) | Identifying small, low-affinity fragments that bind to the target, which are then optimized into more potent leads. | Using NMR to screen for fragments that bind to a target, followed by structure-based design to link an indazole core. nih.gov |
| X-ray Crystallography | Provides a high-resolution, 3D structure of a molecule bound to its biological target. | Determining the precise interactions of the fluorine and iodine atoms of an indazole analog within the protein's binding pocket. dundee.ac.uk |
Role of Halogen Substituents (Fluorine and Iodine) in Modulating Molecular Interactions and Potency
The choice and placement of halogen atoms on a drug scaffold are critical elements of modern medicinal chemistry. In this compound, the fluorine and iodine atoms have distinct and complementary roles in modulating the compound's properties and its interactions with biological targets.
Fluorine at the 5-position: The fluorine atom, being the most electronegative element, exerts a powerful influence on the molecule's electronic properties. mdpi.com
Inductive Effect: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as the indazole N-H, which can alter the molecule's ionization state and solubility. mdpi.com
Modulation of Halogen Bonds: Aromatic fluorine substitution can significantly enhance the strength of halogen bonds formed by other halogens on the same ring. nih.gov The fluorine atom at the 5-position can strengthen the σ-hole on the iodine at the 7-position, making the iodine a more potent halogen bond donor. nih.gov
Metabolic Stability: Introduction of fluorine can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of the compound.
Specific Interactions: Although not a strong hydrogen bond acceptor, fluorine can participate in favorable electrostatic and dipole-dipole interactions, and in some cases, weak hydrogen bonds with appropriate donors.
Iodine at the 7-position: Iodine, being the largest and most polarizable of the common halogens, is a premier halogen bond donor. nih.gov
Halogen Bonding: The primary role of the iodine atom is to form strong, directional non-covalent interactions known as halogen bonds. nih.gov This occurs due to an electron-deficient region on the outer surface of the iodine atom, called a σ-hole, which can interact favorably with Lewis basic sites on a target protein, such as backbone carbonyls or the side chains of serine, threonine, or tyrosine. nih.gov
Van der Waals and Hydrophobic Interactions: The large size of the iodine atom allows it to form significant van der Waals and hydrophobic interactions, which can enhance binding affinity, particularly in sterically accommodating hydrophobic pockets. researchgate.net
Increased Binding Affinity: The substitution of hydrogen with heavier halogens like iodine can increase the binding affinity of a ligand to its target protein. researchgate.net
The interplay between the electron-withdrawing fluorine and the polarizable, halogen-bonding iodine creates a unique electronic and interaction profile that is central to the activity of this compound analogs.
| Halogen | Position | Key Property | Role in Molecular Interaction | Impact on Potency |
| Fluorine | 5 | High Electronegativity | Modulates electronics, enhances other halogen bonds, blocks metabolism. mdpi.comnih.gov | Can improve metabolic stability and fine-tune binding affinity. |
| Iodine | 7 | High Polarizability | Forms strong, directional halogen bonds; engages in hydrophobic interactions. nih.gov | Can significantly increase binding affinity and selectivity. |
Impact of Substituent Position on Indazole Scaffold Reactivity and Binding Affinity
The specific placement of substituents on the indazole ring, known as regiochemistry, is critical for biological activity. The relative positions of the fluorine at C5 and iodine at C7, as well as the potential for substitution at other sites like N1 and C3, profoundly affect how the molecule interacts with its biological target.
SAR studies on other indazole series have demonstrated the critical nature of substituent positioning. For example, in a series of indazole-3-carboxamides, the specific 3-carboxamide regiochemistry was found to be essential for activity, with the reverse amide isomer being completely inactive. nih.gov This highlights that the vector and orientation of key interacting groups are strictly defined by their attachment point on the scaffold.
For this compound analogs, the positioning of the halogens is key:
C7-Iodo: Placing the large, halogen-bonding iodine atom at the 7-position directs its interaction towards a specific region of a binding pocket. Moving the iodine to another position, such as C4, C5, or C6, would drastically alter the geometry of this interaction and likely abolish or significantly reduce activity if the target has a specific pocket that accommodates the C7-iodine.
C5-Fluoro: The fluorine at the 5-position is positioned to electronically influence the entire aromatic system, including the iodine at C7. Shifting the fluorine to C4 or C6 would change its electronic influence on the iodine and the rest of the scaffold, potentially altering binding affinity.
N1 vs. N2 Substitution: The indazole ring has two nitrogen atoms (N1 and N2) that can be substituted. The choice of substitution can have a major impact on the molecule's shape and the orientation of the substituent. This can affect solubility, cell permeability, and the ability of the N-substituent to interact with the target protein. In some cases, N1 and N2 isomers have been shown to have comparable binding affinities, while in other systems, one isomer is strongly preferred. nih.gov
Therefore, the specific 5,7-dihalogenation pattern is not arbitrary. It creates a defined arrangement of interaction points (a halogen bond donor at C7 and an electronically influential group at C5) that is likely optimized for a specific protein target. Any modification must consider how it will affect this established spatial and electronic arrangement.
Rational Design Principles for New Indazole-Based Chemical Entities with Tailored Properties
Based on the SAR principles discussed, a set of rational design strategies can be formulated for creating new chemical entities based on the this compound scaffold with improved or tailored properties.
Exploit Halogen Bonding: The iodine at the C7 position should be considered a primary anchor point. Design should focus on targets with known or predicted Lewis basic pockets (containing, for example, carbonyls or hydroxyls) that can accept a strong halogen bond. The strength of this bond can be further tuned by modifying other substituents on the indazole ring. nih.gov
Fine-Tune Electronics with Fluorine: The fluorine at C5 provides a handle for modulating the electronic properties of the scaffold. Additional fluorine atoms or other electron-withdrawing/donating groups could be introduced at other positions (e.g., C4, C6) to systematically adjust the pKa, dipole moment, and halogen bond strength of the C7-iodine to achieve optimal target engagement.
Structure-Guided Modification: Utilize computational modeling and, if available, X-ray crystal structures to guide modifications. tandfonline.comdundee.ac.uk If a pocket near the N1 position is identified, for example, a substituent can be designed to specifically occupy that space and form favorable interactions, thereby increasing affinity and selectivity.
Scaffold Hopping and Bioisosteric Replacement: While maintaining the key indazole core and halogen interactions, other parts of a lead molecule can be replaced with bioisosteres to improve properties like solubility or metabolic stability. nih.gov For instance, if a larger hydrophobic group is required for binding, the C3 position could be elaborated with various cyclic or acyclic moieties.
Consider Regiochemistry: Maintain a strict focus on the regiochemistry of any new substituents. As seen in other indazole systems, small changes in the attachment point of a functional group can lead to a complete loss of activity. nih.gov Each new analog should be designed with a clear hypothesis about how its specific substitution pattern will interact with the target.
By integrating these principles, chemists can move beyond random screening and rationally design the next generation of this compound analogs, optimizing them for potency, selectivity, and drug-like properties.
Applications of 5 Fluoro 7 Iodo 1h Indazole As a Synthetic Intermediate and Building Block
Utilization in the Construction of Complex Heterocyclic Systems
The 5-fluoro-7-iodo-1H-indazole core serves as a foundational element for the synthesis of more elaborate heterocyclic systems. The presence of the iodine atom at the 7-position is particularly significant as it provides a reactive handle for various palladium-catalyzed cross-coupling reactions, which are instrumental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
The C-I bond in aryl iodides is known to be more reactive in oxidative addition to palladium(0) complexes compared to C-Br or C-Cl bonds, allowing for selective transformations. This reactivity enables the use of this compound in a variety of coupling reactions to introduce diverse substituents and build complex molecular architectures.
Key Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction is widely employed to form carbon-carbon bonds by coupling the iodoindazole with a variety of organoboron compounds, such as boronic acids and esters. This allows for the introduction of aryl, heteroaryl, or alkyl groups at the 7-position of the indazole ring. The resulting biaryl structures are common motifs in biologically active molecules.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the 7-position of the indazole and a terminal alkyne. This reaction is crucial for the synthesis of alkynyl-substituted indazoles, which can serve as precursors for further transformations or as key components of conjugated materials and biologically active compounds.
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities at the 7-position. This is a powerful method for synthesizing N-aryl indazoles, which are prevalent in many pharmaceutical agents.
Heck and Stille Couplings: While less common than the aforementioned reactions, the Heck coupling (with alkenes) and Stille coupling (with organostannanes) can also be utilized to functionalize the 7-position of the indazole ring, further expanding the range of accessible derivatives.
The fluorine atom at the 5-position, while less reactive in these coupling reactions, plays a crucial role in modulating the electronic properties of the indazole ring. Its electron-withdrawing nature can influence the reactivity of the C-I bond and can also impact the biological activity and pharmacokinetic properties of the final products. For instance, the introduction of fluorine can enhance metabolic stability and binding affinity to biological targets.
| Coupling Reaction | Reactant | Bond Formed | Potential Introduced Group |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid) | C-C | Aryl, Heteroaryl, Alkyl |
| Sonogashira | Terminal Alkyne | C-C (sp) | Alkynyl |
| Buchwald-Hartwig | Amine | C-N | Aryl/Alkylamino |
| Heck | Alkene | C-C (sp2) | Alkenyl |
| Stille | Organostannane | C-C | Aryl, Vinyl, Alkyl |
Role in the Development of Advanced Chemical Probes for Biological Research
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or nucleic acid, thereby enabling the study of its function in a biological system. The unique structural features of this compound make it an attractive scaffold for the development of such probes.
The indazole core itself is a "privileged" structure in medicinal chemistry, meaning it is a common motif in molecules that exhibit a wide range of biological activities. This inherent bioactivity provides a solid foundation for designing probes with a higher probability of interacting with biological targets.
The iodine atom at the 7-position is a key feature for the development of chemical probes. It serves as a versatile handle for the attachment of various functional groups, including:
Reporter Groups: These are moieties that generate a detectable signal, such as a fluorophore or a biotin tag. By attaching a reporter group to the indazole scaffold, researchers can visualize and track the interaction of the probe with its target within a cell or organism.
Photoaffinity Labels: These are groups that become highly reactive upon exposure to light, leading to the formation of a covalent bond with the target molecule. This allows for the irreversible labeling and subsequent identification of the target protein. The C-I bond can be a site for introducing photoreactive groups like azides or diazirines.
Linkers: In the development of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs), a linker is required to connect the target-binding moiety to an E3 ligase-recruiting moiety. The 7-iodo position provides a convenient attachment point for such linkers.
The fluorine atom at the 5-position also contributes to the utility of this scaffold in chemical probes. The ¹⁹F nucleus is NMR-active and has a high gyromagnetic ratio, making it a sensitive probe for ¹⁹F NMR spectroscopy. This can be used to study the binding of the probe to its target and to characterize the local environment of the fluorine atom within the binding pocket.
Contribution to Chemical Libraries for Research Screening and Lead Discovery
Chemical libraries are large collections of diverse small molecules that are used in high-throughput screening (HTS) to identify new lead compounds for drug discovery. The principles of diversity-oriented synthesis (DOS) are often employed to create libraries with a high degree of structural and functional diversity.
This compound is an excellent starting material for the construction of such libraries. The reactivity of the C-I bond at the 7-position allows for the parallel synthesis of a large number of analogs with diverse substituents. By employing a range of coupling partners in reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, a library of compounds with varied steric and electronic properties can be rapidly generated from a common indazole core.
This approach allows for the systematic exploration of the structure-activity relationship (SAR) around the indazole scaffold. By screening these libraries against a biological target of interest, researchers can identify "hits"—molecules that exhibit the desired biological activity. These hits can then be further optimized to develop more potent and selective lead compounds.
The fluorine atom at the 5-position can also be beneficial in the context of chemical libraries. As mentioned earlier, fluorine substitution can improve the pharmacokinetic properties of a drug candidate, such as its metabolic stability and membrane permeability. By incorporating this feature from the outset, the resulting library is biased towards compounds with more drug-like properties.
| Library Synthesis Strategy | Key Reaction at C7-Iodo Position | Source of Diversity | Goal |
|---|---|---|---|
| Parallel Synthesis | Suzuki-Miyaura Coupling | Varied Boronic Acids | Structure-Activity Relationship (SAR) Exploration |
| Combinatorial Chemistry | Sonogashira Coupling | Diverse Terminal Alkynes | Hit Identification in High-Throughput Screening (HTS) |
| Diversity-Oriented Synthesis (DOS) | Multiple Coupling Reactions | Varied Coupling Partners and Reaction Conditions | Exploration of Novel Chemical Space |
Future Research Directions and Unexplored Avenues for 5 Fluoro 7 Iodo 1h Indazole
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 5-fluoro-7-iodo-1H-indazole, future research will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste. Key areas for exploration include:
Green Chemistry Approaches: The application of green chemistry principles offers significant potential for the synthesis of functionalized indazoles. benthamdirect.comingentaconnect.comrsc.orgacs.org This includes the use of sustainable catalysts, greener solvents like polyethylene (B3416737) glycol (PEG), and energy-efficient reaction conditions. acs.orgorganic-chemistry.org For instance, copper oxide nanoparticles have been effectively used as a heterogeneous catalyst for 2H-indazole synthesis, a methodology that could be adapted for 1H-indazole derivatives. acs.orgorganic-chemistry.org
Photocatalysis: Visible-light-induced photocatalysis is emerging as a powerful tool for organic synthesis, enabling the activation of small molecules under mild conditions. researchgate.netrsc.orgacs.orgacs.org This approach could be harnessed for the functionalization of the indazole core or for novel cyclization strategies to construct the bicyclic ring system, potentially reducing the reliance on transition-metal catalysts. researchgate.netrsc.org
Flow Chemistry: Continuous flow synthesis can offer improved reaction control, enhanced safety, and easier scalability compared to batch processes. Developing a flow-based synthesis for this compound could lead to higher yields and purity while minimizing resource consumption.
| Synthetic Approach | Potential Advantages | Relevant Research Areas |
| Green Chemistry | Reduced waste, use of renewable resources, safer reaction conditions. | Sustainable catalysts, biodegradable solvents, energy efficiency. benthamdirect.comingentaconnect.comrsc.orgacs.org |
| Photocatalysis | Mild reaction conditions, use of clean energy source, novel reactivity. | Metal-based and organic photocatalysts, C-H functionalization. researchgate.netrsc.orgacs.orgacs.org |
| Flow Chemistry | Improved process control, enhanced safety, scalability. | Microreactor technology, process optimization. |
Advanced Computational Approaches for Predictive Modeling of Interactions and Properties
Computational chemistry provides invaluable insights into molecular properties and interactions, guiding experimental design and accelerating the discovery process. For this compound, advanced computational methods can be employed to:
Density Functional Theory (DFT) Studies: DFT calculations can be utilized to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov Such studies can predict the most likely sites for electrophilic and nucleophilic attack, aiding in the design of new reactions. Furthermore, DFT can help in understanding the impact of the fluorine and iodine substituents on the geometry and electronic properties of the indazole ring.
Molecular Docking and Dynamics Simulations: In the context of medicinal chemistry, molecular docking can predict the binding affinity and mode of interaction of this compound with various biological targets. nih.govresearchgate.netnih.gov This can help in identifying potential therapeutic applications for derivatives of this compound. nih.gov Molecular dynamics simulations can further provide insights into the stability of the ligand-protein complex over time. researchgate.net
| Computational Method | Application for this compound | Potential Outcomes |
| Density Functional Theory (DFT) | Prediction of electronic properties, reactivity, and spectroscopic data. nih.gov | Guidance for synthetic transformations, understanding of substituent effects. |
| Molecular Docking | Prediction of binding modes and affinities with biological targets. nih.govresearchgate.netnih.gov | Identification of potential drug targets, rational drug design. |
| Molecular Dynamics (MD) Simulation | Evaluation of the stability of ligand-protein complexes. researchgate.net | Understanding of the dynamic behavior of the molecule in a biological environment. |
Exploration of New Chemical Reactivity Profiles and Transformations
The presence of both a fluorine and an iodine atom on the indazole ring of this compound offers a rich playground for exploring novel chemical transformations. The distinct reactivities of the C-F and C-I bonds can be leveraged for selective functionalization.
Cross-Coupling Reactions: The iodo group at the 7-position is an excellent handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. acs.orgnih.govnih.govresearchgate.netmdpi.com These reactions would allow for the introduction of a wide range of substituents, including aryl, alkynyl, and amino groups, to generate a library of novel derivatives with diverse properties. researchgate.netmdpi.com
Photocatalytic C-H Functionalization: Recent advances have demonstrated the potential of photocatalysis for the direct functionalization of C-H bonds in heterocyclic compounds. rsc.org This strategy could be applied to selectively functionalize the available C-H positions on the indazole ring of this compound, providing access to derivatives that are not easily accessible through traditional methods.
Hypervalent Iodine Chemistry: The reactivity of the iodo group can be further exploited through the formation of hypervalent iodine reagents. beilstein-journals.orgfrontiersin.org These reagents can then participate in a variety of transformations, enabling the introduction of diverse functional groups at the 7-position.
Innovative Applications beyond Traditional Medicinal Chemistry
While indazole derivatives are well-established in medicinal chemistry, their unique photophysical and electronic properties suggest potential applications in other fields. nih.govnih.gov
Materials Science: The rigid, aromatic structure of the indazole core, combined with the electronic influence of the halogen substituents, makes this compound an interesting building block for organic electronic materials. Future research could explore its incorporation into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The tunability of its electronic properties through further functionalization could lead to materials with tailored performance characteristics.
Agrochemistry: Indazole-containing compounds have shown promise as fungicides, insecticides, and miticides. googleapis.com The specific substitution pattern of this compound could impart novel biological activities relevant to crop protection. google.comnih.gov Screening of this compound and its derivatives against a panel of agricultural pests and pathogens could uncover new leads for the development of next-generation agrochemicals. researchgate.net
| Application Area | Potential Role of this compound | Research Focus |
| Materials Science | Building block for organic electronic materials. | Synthesis of novel polymers and small molecules for OLEDs, OPVs, and OFETs. |
| Agrochemistry | Scaffold for novel pesticides and fungicides. googleapis.com | Screening for activity against agricultural pests and pathogens, structure-activity relationship studies. google.comnih.govresearchgate.net |
Q & A
Q. What are the common synthetic routes for preparing 5-fluoro-7-iodo-1H-indazole, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis of this compound typically involves halogenation and cyclization steps. Key intermediates include fluorinated indazole precursors subjected to iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS). Optimization strategies include:
- Temperature control : Maintaining low temperatures (−20°C to 0°C) during iodination to minimize side reactions .
- Catalyst selection : Using palladium catalysts for cross-coupling reactions to improve regioselectivity .
- Purification : Employing column chromatography or recrystallization to isolate high-purity products, as noted in indazole derivative syntheses .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer: Essential techniques include:
- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., fluorine and iodine positions). Fluorine’s deshielding effect and iodine’s heavy atom effect influence chemical shifts .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected m/z: 292.93 g/mol) and isotopic patterns from iodine .
- HPLC : For purity assessment (>98% purity recommended for biological studies), using C18 columns and UV detection at 254 nm .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Store in airtight containers at 2–8°C, away from light, to prevent degradation .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for this compound across different studies?
Methodological Answer: Discrepancies in IC values or mechanism-of-action claims (e.g., kinase inhibition vs. apoptosis) can arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use reference compounds (e.g., staurosporine for kinase inhibition) .
- Cell line selection : Compare activity across multiple models (e.g., HeLa vs. HEK293) to assess tissue specificity .
- Data normalization : Use internal controls (e.g., β-actin for Western blots) to mitigate batch effects .
Q. What in vitro and in vivo models are appropriate for evaluating the kinase inhibition potential of this compound?
Methodological Answer:
- In vitro :
- Kinase profiling panels : Use broad-spectrum assays (e.g., Eurofins KinaseProfiler) to identify targets. Measure IC values at 10 µM ATP .
- Cellular assays : Monitor phosphorylation status via ELISA in cancer cell lines (e.g., A549 for EGFR inhibition) .
- In vivo :
- Xenograft models : Administer 10–50 mg/kg doses in immunodeficient mice bearing tumor grafts. Track tumor volume and kinase activity via PET imaging .
Q. What key parameters should be included in regulatory-compliant toxicity studies for this compound?
Methodological Answer: Per ICH guidelines, studies must include:
- Dose ranges : Identify NOAEL (No Observed Adverse Effect Level) and LOAEL (Lowest Observed Adverse Effect Level) in rodents, with exposure metrics (AUC, C) .
- Organ toxicity : Histopathology of liver, kidneys, and hematopoietic systems after 28-day repeated dosing .
- Genotoxicity : Ames test for mutagenicity and micronucleus assay for chromosomal damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
